

# Physicochemical properties of Deoxynivalenol-13C15

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## Compound of Interest

Compound Name: Deoxynivalenol-13C15

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An In-depth Technical Guide to the Physicochemical Properties of **Deoxynivalenol-13C15**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Deoxynivalenol-13C15** ( $^{13}\text{C}_{15}$ -DON). It details its chemical characteristics, methodologies for its use and analysis, and its role in understanding the biological pathways of its unlabeled analogue, Deoxynivalenol (DON). This document is intended to serve as a critical resource for professionals in analytical chemistry, toxicology, and drug development.

## Introduction to Deoxynivalenol-13C15

Deoxynivalenol (DON), also known as vomitoxin, is a type B trichothecene mycotoxin produced by *Fusarium* species, which frequently contaminate cereal grains.<sup>[1][2]</sup> Due to its stability during storage, milling, and processing, it poses a significant risk to human and animal health.<sup>[3]</sup> **Deoxynivalenol-13C15** is the stable isotope-labeled analogue of DON, where all 15 carbon atoms have been replaced with the  $^{13}\text{C}$  isotope.<sup>[4][5]</sup> This labeling does not alter the chemical behavior of the molecule, making it an ideal internal standard for analytical methods.

The primary application of  $^{13}\text{C}_{15}$ -DON is in stable isotope dilution assays (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use is critical for correcting analytical variability, such as recovery losses during sample preparation and matrix effects in the mass spectrometer's ion source, thereby enabling highly accurate and precise quantification of DON in complex matrices like food, feed, and biological samples.

## Physicochemical Properties

The fundamental physicochemical properties of **Deoxynivalenol-13C15** are summarized below. Data for the unlabeled Deoxynivalenol are provided for context where specific data for the labeled compound are not available (e.g., melting point).

## General and Chemical Properties

This table outlines the primary chemical identifiers and properties of <sup>13</sup>C<sub>15</sub>-DON.

Property	Value	Source(s)
Chemical Name	Trichothec-9-en-8-one- <sup>13</sup> C <sub>15</sub> , 12,13-epoxy-3,7,15- trihydroxy-, (3 $\alpha$ ,7 $\alpha$ )-	
Common Synonyms	<sup>13</sup> C <sub>15</sub> DON, Fully <sup>13</sup> C-labelled Deoxynivalenol	
CAS Number	911392-36-4	
Molecular Formula	<sup>13</sup> C <sub>15</sub> H <sub>20</sub> O <sub>6</sub>	
Molecular Weight	311.21 g/mol	
Purity	≥97.0%	

## Physical and Handling Properties

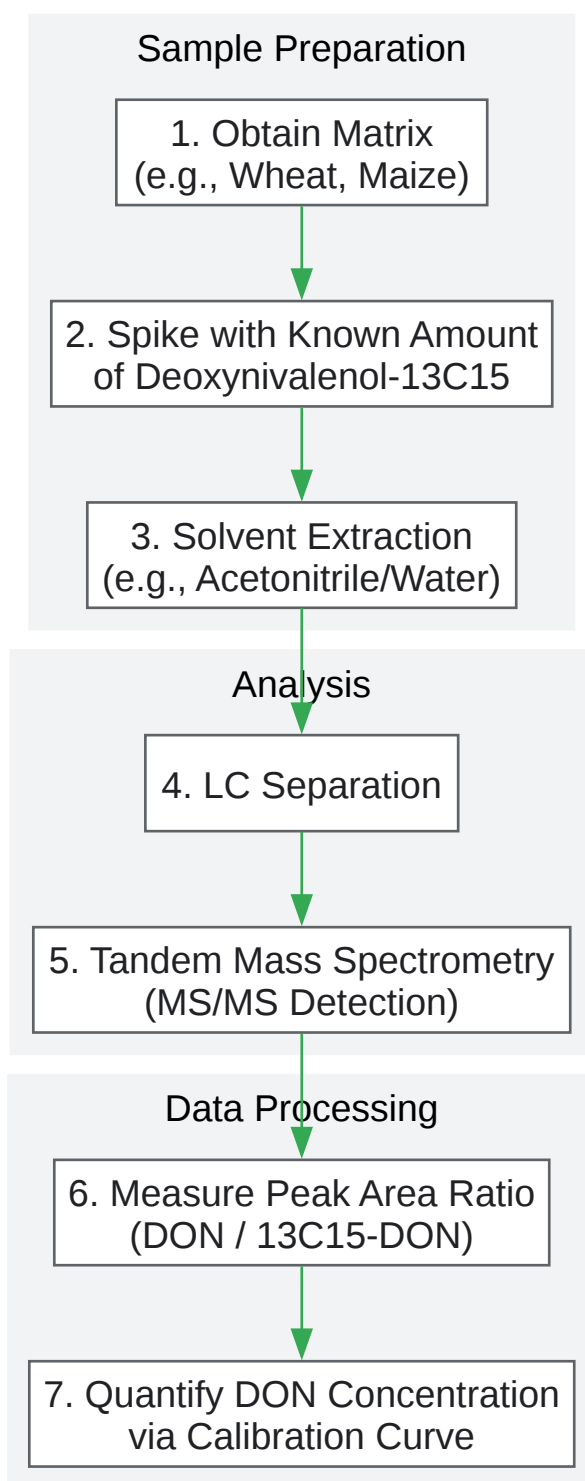
This table details the physical state, solubility, and appropriate storage conditions.

Property	Value	Source(s)
Physical Form	Typically supplied as a solution in acetonitrile (e.g., 25 µg/mL). Unlabeled DON is a solid (white crystals).	
Melting Point (unlabeled DON)	164–165 °C	
Solubility (unlabeled DON)	Soluble in polar organic solvents (acetonitrile, methanol, ethanol, ethyl acetate); slightly soluble in water.	
Storage Conditions	Store at -20°C ± 5°C or 2°C - 8°C. Protect from light.	
Flash Point (of solution in Acetonitrile)	2°C (35.6 °F)	

## Experimental Protocols and Applications

### Experimental Workflow: Quantification of DON using <sup>13</sup>C<sub>15</sub>-DON Internal Standard

The most prominent application of **Deoxynivalenol-13C<sub>15</sub>** is as an internal standard for the accurate quantification of DON by LC-MS/MS. This workflow minimizes errors from matrix interference and sample preparation.



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Caption: Workflow for DON quantification using a  $^{13}\text{C}_{15}$ -DON internal standard with LC-MS/MS.

Methodology:

- **Sample Preparation:** A known quantity of the **Deoxynivalenol-<sup>13</sup>C<sub>15</sub>** internal standard is added (spiked) into the unknown sample matrix (e.g., ground maize).
- **Extraction:** The native (unlabeled) DON and the spiked <sup>13</sup>C<sub>15</sub>-DON are co-extracted from the matrix, typically using a polar solvent mixture like acetonitrile and water. At this stage, any loss of analyte will affect both the labeled and unlabeled compounds equally.
- **LC-MS/MS Analysis:** The extract is injected into an LC-MS/MS system. The liquid chromatography step separates the analytes from other matrix components. The tandem mass spectrometer is set to detect specific mass-to-charge (m/z) transitions for both DON and <sup>13</sup>C<sub>15</sub>-DON.
- **Quantification:** By calculating the ratio of the chromatographic peak areas of native DON to <sup>13</sup>C<sub>15</sub>-DON and comparing this ratio to a calibration curve, the exact concentration of DON in the original sample can be determined with high accuracy.

## Determination of Physicochemical Properties

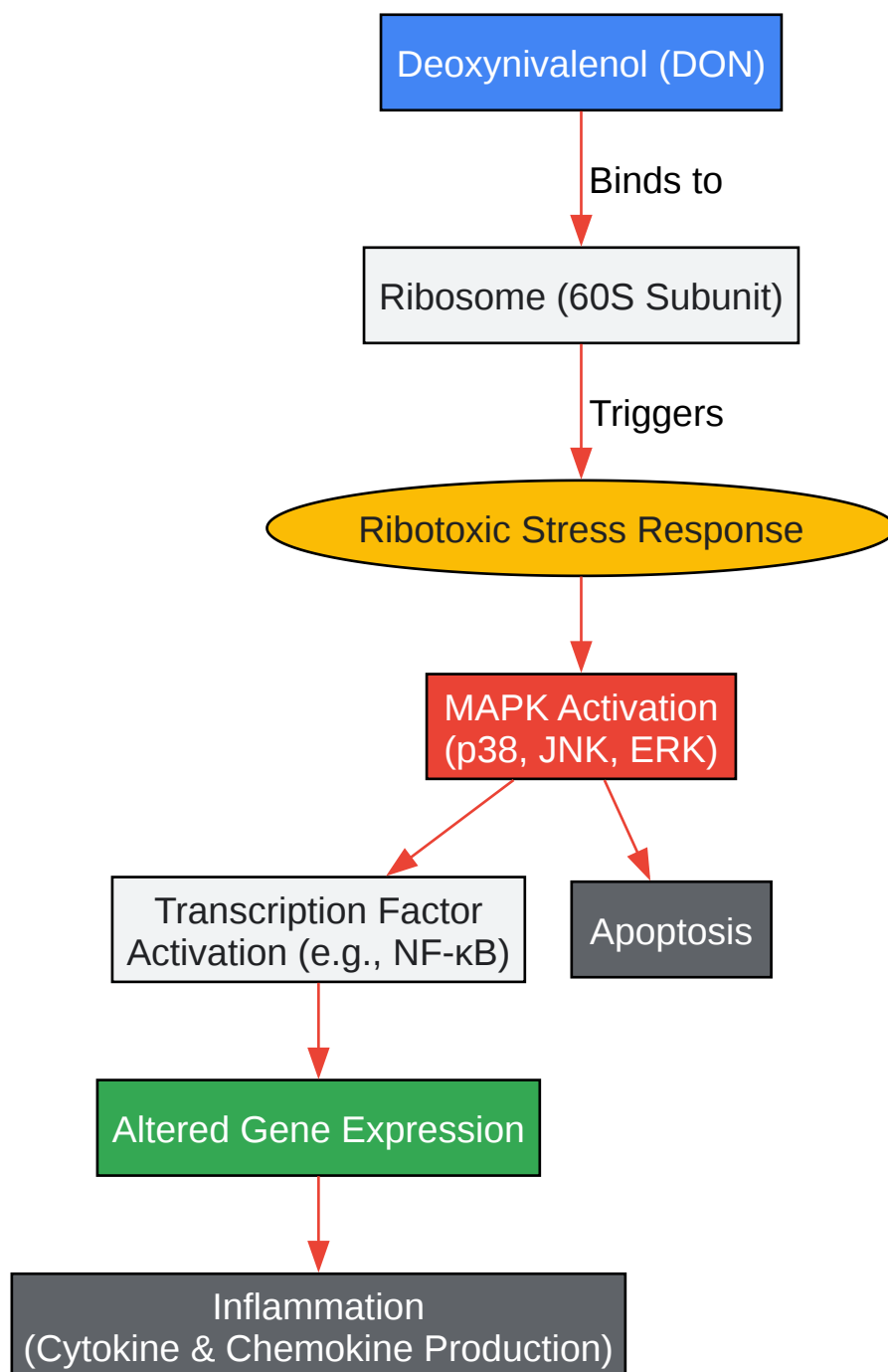
Standardized experimental protocols are essential for determining the properties of mycotoxins.

- **Partition Coefficient (Log P):** The octanol/water partition coefficient, a measure of lipophilicity, can be determined using a miniaturized shake-flask method followed by quantification of the analyte in each phase.
- **Spectroscopic Analysis:** Structural confirmation and purity assessment rely on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). These methods provide detailed information on the molecular structure and isotopic incorporation.

## Biological Context: Deoxynivalenol Signaling Pathways

Understanding the mechanism of action of DON is crucial for toxicology and drug development. Stable isotope-labeled standards are used in metabolic studies to trace the fate of the toxin and its impact on cellular processes. DON exerts its toxicity primarily through the Ribotoxic Stress Response.

**Mechanism of Action:** Deoxynivalenol binds to the 60S subunit of eukaryotic ribosomes, inhibiting protein synthesis. This binding event acts as a stress signal that rapidly activates Mitogen-Activated Protein Kinases (MAPKs), key regulators of cellular processes. The activation of MAPKs—specifically p38, JNK, and ERK—triggers a cascade of downstream events, including the transcriptional upregulation of pro-inflammatory cytokines and chemokines, which can lead to immune dysregulation and apoptosis (programmed cell death).



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Caption: The Ribotoxic Stress Response signaling pathway induced by Deoxynivalenol (DON).

## Conclusion

**Deoxynivalenol-13C15** is an indispensable tool for the modern analytical laboratory. Its physicochemical properties are nearly identical to its native analogue, making it the gold standard internal standard for achieving accuracy and precision in mycotoxin quantification. A thorough understanding of its properties, coupled with knowledge of the biological pathways it helps to investigate, empowers researchers to conduct high-quality studies in food safety, toxicology, and drug development, ultimately contributing to better risk assessment and management of mycotoxin contamination.

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## References

- 1. Deoxynivalenol | C<sub>15</sub>H<sub>20</sub>O<sub>6</sub> | CID 40024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BiopureTM [13C15]-Deoxynivalenol 25 µg/mL in acetonitrile [romerlabs.com]
- 5. BiopureTM [13C15]-Deoxynivalenol 25 µg/mL in acetonitrile [romerlabs.com]
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